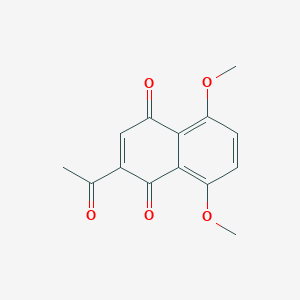
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups at the 5 and 8 positions, an acetyl group at the 2 position, and a quinone structure at the 1,4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- typically involves the selective demethylation of 2-acetyl-1,4,5,8-tetramethoxynaphthalene using anhydrous aluminum chloride, followed by oxidation with cerium ammonium nitrate. This method is preferred due to its higher yield and milder reaction conditions compared to other routes .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with slight modifications to optimize the reaction conditions and improve the overall yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex derivatives.
Reduction: The quinone can be reduced to hydroquinone derivatives.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- has been extensively studied for its applications in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its cytotoxic properties and potential use in cancer therapy.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The biological activity of 1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- is primarily due to its ability to undergo redox reactions. The quinone structure can accept and donate electrons, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its cytotoxic and antimicrobial activities. The compound can also inhibit enzymes like DNA topoisomerase, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar redox properties but lacks the additional functional groups.
2-Bromo-5-hydroxy-1,4-naphthoquinone: Exhibits strong antimicrobial activity.
2-Chloro-5,8-dihydroxy-1,4-naphthoquinone: Known for its antifungal properties.
Uniqueness
1,4-Naphthalenedione, 2-acetyl-5,8-dimethoxy- stands out due to its specific substitution pattern, which enhances its biological activity and makes it a valuable intermediate in the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications and applications .
Propiedades
Número CAS |
65978-26-9 |
|---|---|
Fórmula molecular |
C14H12O5 |
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
2-acetyl-5,8-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O5/c1-7(15)8-6-9(16)12-10(18-2)4-5-11(19-3)13(12)14(8)17/h4-6H,1-3H3 |
Clave InChI |
HOKDUJRZWPLIBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1h-[1,2,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14488899.png)
![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
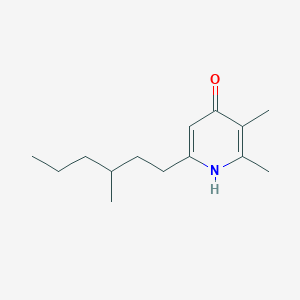
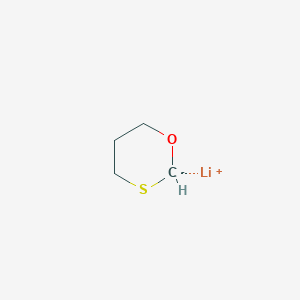
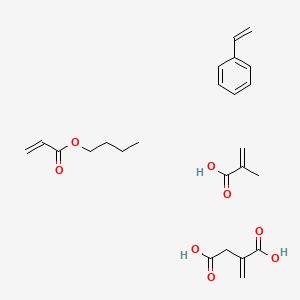
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
methanone](/img/structure/B14488937.png)
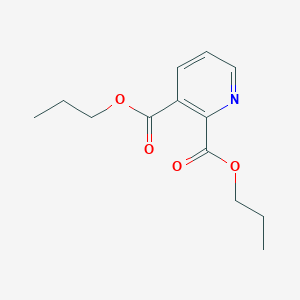
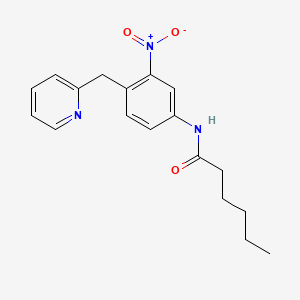
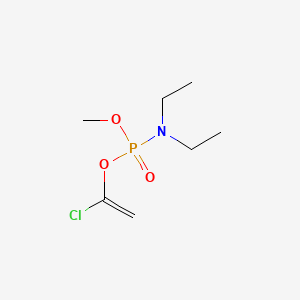
phosphane](/img/structure/B14488952.png)
![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
